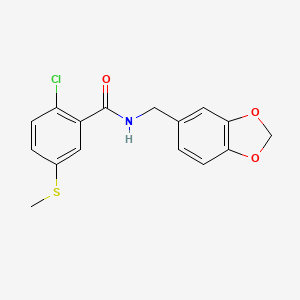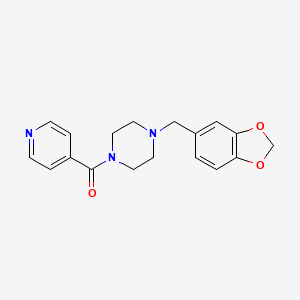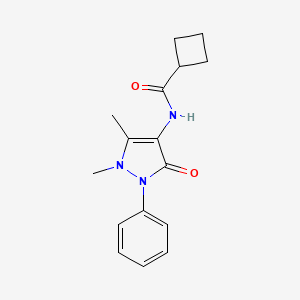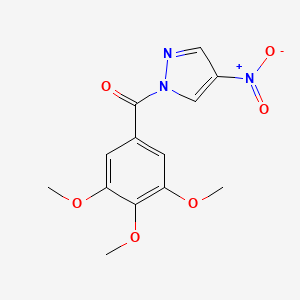![molecular formula C17H18ClNO2S B5739179 2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide, commonly known as CBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioacetamides and has been found to exhibit a range of biochemical and physiological effects. In
科学研究应用
CBA has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that CBA exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. CBA has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
作用机制
The mechanism of action of CBA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. CBA has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
CBA has been found to exhibit a range of biochemical and physiological effects. Studies have shown that CBA can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of certain enzymes that are involved in cancer growth and proliferation. CBA has also been found to exhibit anti-inflammatory activity and to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the primary advantages of CBA is its potent anti-cancer activity. CBA has been found to exhibit activity against a range of cancer cell lines and has the potential to be developed into a new cancer treatment. However, there are also limitations to the use of CBA in lab experiments. One of the limitations is the potential for toxicity, as CBA has been found to exhibit toxicity in certain cell lines. Additionally, further research is needed to fully understand the mechanism of action of CBA and to optimize its therapeutic potential.
未来方向
There are several future directions for research on CBA. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new derivatives of CBA with improved therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of CBA and to identify the specific enzymes and pathways that are targeted by the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of CBA as a potential cancer treatment.
合成方法
The synthesis of CBA involves the reaction of 2-chlorobenzyl chloride with sodium thioacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 2-(2-chlorobenzylthio)acetate, which is then reacted with 4-ethoxyaniline to form the final product, CBA. The synthesis of CBA is a relatively straightforward process and can be carried out in a laboratory setting with relative ease.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-2-21-15-9-7-14(8-10-15)19-17(20)12-22-11-13-5-3-4-6-16(13)18/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMZROPTEROICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)





![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)
![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)

![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5739200.png)